molecular formula C24H21N3O4 B5142685 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B5142685
M. Wt: 415.4 g/mol
InChI Key: PIYQMXIGAYKMMP-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-9-10-17(27(28)29)13-20(15)23-22(16-7-5-4-6-8-16)25-24(26-23)19-12-11-18(30-2)14-21(19)31-3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQMXIGAYKMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.

    Substitution reactions: Introduction of the 2,4-dimethoxyphenyl and 2-methyl-5-nitrophenyl groups can be done through nucleophilic aromatic substitution reactions.

    Final coupling: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its imidazole core, which is present in many pharmacologically active compounds.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole would depend on its specific application. Generally, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4,5-diphenyl-1H-imidazole: Another imidazole derivative with different substituents.

    2-(2,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but lacks the nitro group.

    5-(2-methyl-5-nitrophenyl)-2-phenyl-4,5-diphenyl-1H-imidazole: Similar structure but lacks the dimethoxyphenyl group.

Uniqueness

2-(2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties compared to other imidazole derivatives.

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